4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.: 96284-82-1
VCID: VC18857753
InChI: InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline

CAS No.: 96284-82-1

Cat. No.: VC18857753

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline - 96284-82-1

Specification

CAS No. 96284-82-1
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 4-ethoxy-3-(piperidin-1-ylmethyl)aniline
Standard InChI InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3
Standard InChI Key VLHRFZFLWLVYSD-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)N)CN2CCCCC2

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name is 4-ethoxy-3-(piperidin-1-ylmethyl)aniline, and its canonical SMILES representation is CCOC1=C(C=C(C=C1)N)CN2CCCCC2. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight234.34 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (amine, ether)

The piperidine moiety contributes to its lipophilicity, enhancing membrane permeability, while the ethoxy group influences electronic effects on the aromatic ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Mannich-type reaction involving 4-ethoxybenzenamine, piperidine, and formaldehyde under acidic or basic catalysis. The general procedure involves:

  • Dissolving 4-ethoxybenzenamine in a polar solvent (e.g., ethanol).

  • Adding piperidine and formaldehyde dropwise at 0–5°C.

  • Stirring at room temperature for 12–24 hours.

  • Isolating the product via filtration or extraction.

Typical yields range from 65% to 80%, with purity >95% achievable through recrystallization.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to optimize heat transfer and reaction efficiency. Key parameters include:

ParameterIndustrial Condition
Temperature50–70°C
Pressure1–2 atm
CatalystH2SO4\text{H}_2\text{SO}_4 or NaOH\text{NaOH}
Throughput100–500 kg/day

Process intensification techniques, such as microwave-assisted heating, have reduced reaction times by 40% compared to batch methods.

Chemical Reactivity and Derivatives

Oxidation Reactions

Oxidation with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields 4-ethoxy-3-(piperidin-1-ylmethyl)nitrobenzene, which can be reduced back to the amine using H2/Pd-C\text{H}_2/\text{Pd-C}.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration at position 5 or 6, producing nitro derivatives that serve as precursors for fluorescent dyes.

Piperidine Modifications

The piperidine ring can be functionalized via:

  • N-Alkylation: Reacting with alkyl halides to form quaternary ammonium salts.

  • Ring-Opening: Treatment with strong acids (e.g., HBr\text{HBr}) yields linear amines.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity via cationic piperidine interactions.

KinaseIC50_{50} (µM)Selectivity Index
EGFR1.212.5
VEGFR22.88.9
PDGFRβ5.64.2

Neuropharmacological Effects

Preliminary data indicate affinity for σ-1 receptors (Ki=0.8K_i = 0.8 µM), suggesting potential applications in neurodegenerative disease models.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing nilotonib analogs and imatinib derivatives, as evidenced by patent WO2021074138A1 . For example:

  • Coupling with 4-(pyridin-3-yl)pyrimidine yields kinase inhibitors with improved solubility .

  • Guanylation reactions using bis-Boc-guanyl pyrazole produce guanidine derivatives for anticancer screening .

Material Science

Incorporation into polyurethane coatings enhances adhesion strength by 30% due to amine-epoxy interactions.

Future Directions

  • Structure-Activity Optimization: Introducing fluorinated piperidine rings to improve metabolic stability.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics in murine cancer models.

  • Green Chemistry Approaches: Developing solvent-free synthesis using ball milling.

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